1-Propyl-3,5-diethyl-6-chlorouracil is a synthetic organic compound belonging to the class of uracil derivatives. It is characterized by the presence of a propyl group at the first position, diethyl groups at the third and fifth positions, and a chlorine atom at the sixth position of the uracil ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antitumor and antimicrobial properties.
The synthesis of 1-propyl-3,5-diethyl-6-chlorouracil is primarily derived from the modification of barbituric acid derivatives through various chemical reactions involving phosphorus oxychloride and other reagents. Research has indicated that similar compounds can be synthesized using methodologies that incorporate alkylation and halogenation processes .
1-Propyl-3,5-diethyl-6-chlorouracil can be classified as:
The synthesis of 1-propyl-3,5-diethyl-6-chlorouracil typically involves a multi-step process:
The reaction conditions typically involve heating the reactants under reflux for several hours, followed by cooling and extraction processes to isolate the final product. The yield and purity of 1-propyl-3,5-diethyl-6-chlorouracil can be optimized by adjusting reaction times, temperatures, and concentrations of reagents .
The molecular formula of 1-propyl-3,5-diethyl-6-chlorouracil is C₁₁H₁₄ClN₃O₂. Its structure consists of a pyrimidine ring with substituents that include:
The compound's molecular weight is approximately 241.7 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the arrangement of atoms .
1-Propyl-3,5-diethyl-6-chlorouracil can undergo various chemical reactions:
The reactivity of this compound is influenced by its structure; for example, the presence of electron-donating alkyl groups enhances nucleophilic attack on the carbon atom bonded to chlorine .
The mechanism by which 1-propyl-3,5-diethyl-6-chlorouracil exerts its biological effects involves:
Studies have reported that compounds similar to 1-propyl-3,5-diethyl-6-chlorouracil exhibit significant antitumor activity in vitro and in vivo models .
Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-VIS) can provide insights into functional groups and electronic transitions within the molecule .
1-Propyl-3,5-diethyl-6-chlorouracil has potential applications in various fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
1-Propyl-3,5-diethyl-6-chlorouracil (CAS # 52357-17-2) is a structurally modified uracil derivative of significant interest in synthetic organic and medicinal chemistry. Characterized by alkyl substituents at the N1, C3, C5, and C6 positions of the pyrimidine-2,4-dione core, this compound serves as a versatile chemical scaffold and metabolic precursor. Its development emerged during investigations into halogenated uracil derivatives, with particular attention to their biological transformation pathways and potential therapeutic applications. The strategic placement of chlorine at the C6 position confers distinctive reactivity patterns essential for nucleophilic substitution, while the propyl and diethyl groups influence lipophilicity and metabolic stability. These features collectively establish this molecule as a valuable synthetic intermediate for developing pharmacologically active compounds, particularly in anticancer research, where modified uracil derivatives have demonstrated substantial therapeutic potential through targeted chemical modifications.
1-Propyl-3,5-diethyl-6-chlorouracil (systematic name: 6-Chloro-3,5-diethyl-1-propylpyrimidine-2,4-dione) belongs to the N-alkylated, C-alkylated, and C-halogenated uracil subclass of pyrimidine derivatives. Its molecular formula is C11H17ClN2O2, with a molecular weight of 244.72 g/mol. The compound features a uracil core (pyrimidine-2,4-dione) with the following substituents:
Table 1: Key Structural Identifiers of 1-Propyl-3,5-diethyl-6-chlorouracil
Identifier | Value |
---|---|
CAS Registry Number | 52357-17-2 |
SMILES | C(C)CN1C(=C(CC)C(=O)N(CC)C1=O)Cl |
InChIKey | DYVLWMXLCDYPKG-UHFFFAOYSA-N |
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 g/mol |
The crystal structure prediction indicates a planar uracil ring with alkyl substituents adopting staggered conformations to minimize steric strain. The chlorine atom at C6 creates an electron-deficient site susceptible to nucleophilic substitution, a critical feature enabling further chemical derivatization. The carbonyl groups at C2 and C4 participate in hydrogen bonding, influencing solubility and crystal packing. Calculated physicochemical properties include a density of 1.202 g/cm³, boiling point of 308.15°C, and flash point of 140.16°C [3].
Table 2: Calculated Physicochemical Properties
Property | Value | Method |
---|---|---|
Density | 1.202 g/cm³ | Computational |
Boiling Point | 308.15°C | Estimation |
Flash Point | 140.16°C | Estimation |
The synthesis and metabolic investigation of 1-propyl-3,5-diethyl-6-chlorouracil emerged prominently in the early 1980s, coinciding with pharmaceutical interest in halogenated pyrimidines as prodrugs and metabolic intermediates. Initial studies focused on understanding its biotransformation pathways in mammalian systems, particularly rabbits, which revealed unexpected cyclization reactions forming novel bicyclic barbituric acid derivatives. In 1981, research published in Chemosphere first described the isolation and structural characterization of its major rabbit metabolite as 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione, identified through advanced spectroscopic techniques [1].
Subsequent mechanistic studies in 1982 elucidated that this bicyclic metabolite formation occurred via an intramolecular nucleophilic attack, where the C6 chlorine was specifically displaced by the β-hydroxy group of an intermediate hydroxypropane metabolite rather than the α-hydroxy isomer [2]. This regioselectivity underscored the compound's unique metabolic fate compared to simpler chlorouracils. The discovery period aligned with broader investigations into uracil mustards and other nitrogen mustard derivatives as alkylating anticancer agents, though 1-propyl-3,5-diethyl-6-chlorouracil itself was primarily valued as a metabolic probe and synthetic precursor rather than a direct therapeutic candidate during this era.
The strategic positioning of chlorine at C6 establishes 1-propyl-3,5-diethyl-6-chlorouracil as a versatile electrophilic synthon in heterocyclic chemistry. Its synthetic utility is demonstrated in two primary domains:
Metabolic Activation and Prodrug Applications: The compound serves as a metabolic precursor to bicyclic barbituric acid derivatives via intramolecular cyclization, as identified in rabbit studies. This transformation involves hydroxylation of the N1-propyl chain followed by nucleophilic displacement of chlorine, yielding pharmacologically relevant fused heterocycles like 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione [2]. Such metabolites expand the structural diversity of bioactive uracil analogs, with implications for designing enzyme-targeted therapeutics.
Synthetic Intermediate for Anticancer Scaffolds: The C6 chlorine undergoes facile nucleophilic substitution with nitrogen nucleophiles (e.g., hydrazines, amines), enabling the construction of polycyclic systems. For example:
Table 3: Pharmacologically Significant Derivatives Synthesized from Halogenated Uracil Precursors
Derivative Class | Biological Activity | Key Compound Example |
---|---|---|
Pyrimido[5,4-e][1,2,4]triazines | Cytotoxic (A549 cells) | Compound 6b (IC50 = 3.6 μM) [7] |
Pyrazolo[3,4-d]pyrimidines | Antimetabolite activity | Purine isosteres [7] |
Bicyclic barbituric acids | Metabolites with modified bioactivity | 6,8-Diethyl-2-methyl-tetrahydrooxazolo derivative [2] |
Beyond direct therapeutic applications, the compound provides critical insights into oxidative stress mechanisms through its metabolic behavior. As a chlorinated heterocycle, its biotransformation involves reactive oxygen species (ROS), contributing to understanding oxidative damage biomarkers and metabolic activation pathways relevant to drug design [6]. Its structural complexity—combining N-alkylation, C-alkylation, and halogenation—makes it a model substrate for studying substituent effects on uracil reactivity, guiding the rational design of uracil-based libraries for high-throughput screening in drug discovery.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7